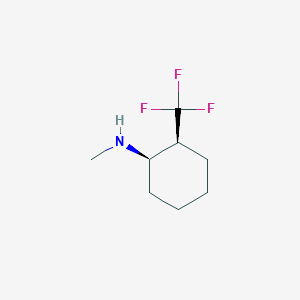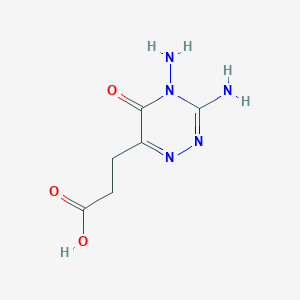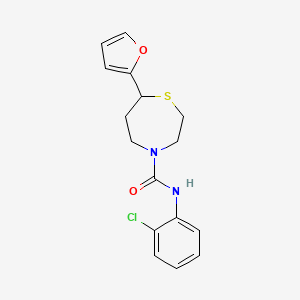![molecular formula C25H24N4O5 B2736063 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea CAS No. 1024068-70-9](/img/structure/B2736063.png)
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
BenchChem offers high-quality 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Metabolites Identification
Research has extensively studied the metabolic pathways and identification of metabolites for compounds structurally related to or within the same family as "1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea". For instance, the study by Dingemanse et al. (2013) on Almorexant, a dual orexin receptor antagonist with sleep-promoting properties, detailed the metabolic disposition, including rapid absorption and extensive metabolism, with feces being the predominant route of elimination in humans. The identification of 47 metabolites, including the primary metabolic reactions and subsequent conjugation processes, underscores the complex biotransformation these compounds undergo in the body (Dingemanse et al., 2013).
Cellular Proliferation in Tumors
Dehdashti et al. (2013) conducted a study on the safety, dosimetry, and tumor proliferation imaging potential of N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) in patients with malignant neoplasms. This research highlights the application of structurally similar compounds in diagnostic imaging to evaluate tumor proliferative status, offering insights into their potential utility in oncology (Dehdashti et al., 2013).
Parkinson's Disease Research
Compounds within the same chemical family, particularly those involving tetrahydroisoquinoline structures, have been investigated for their role and metabolism in neurological conditions such as Parkinson's disease. Aoyama et al. (2000) explored the N-methylation ability for azaheterocyclic amines in Parkinson's patients, shedding light on potential metabolic markers and mechanisms underlying the disease's pathogenesis. This research suggests that abnormalities in the metabolism of similar compounds could be implicated in neurological disorders (Aoyama et al., 2000).
Propiedades
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-33-23-14-17-11-12-26-21(19(17)15-24(23)34-2)13-16-7-9-18(10-8-16)27-25(30)28-20-5-3-4-6-22(20)29(31)32/h3-10,14-15H,11-13H2,1-2H3,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBOOSAECJCOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2735982.png)

![5-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2735987.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2735990.png)
![N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2735992.png)

![2-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2735995.png)
![butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate](/img/structure/B2735998.png)
![[2-(Methoxymethyl)oxan-2-yl]methanol](/img/structure/B2735999.png)
![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2736000.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2736001.png)
![tert-butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2736002.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2736003.png)